Movellan
Description
Historical Context of Strychnine (B123637) Alkaloid Research
The history of strychnine alkaloid research is deeply intertwined with the development of organic chemistry and natural product isolation. Strychnine itself is a historically significant compound, known for its potent biological activity and complex molecular architecture. Isolated in the early 19th century, it presented a formidable challenge to early chemists seeking to determine its structure and synthesize it in the laboratory.
Early Structural Elucidation of Strychnine and its Derivatives
The initial isolation of pure strychnine from Strychnos ignatii beans by Pierre Joseph Pelletier and Joseph Bienaimé Caventou occurred in 1818. wikipedia.orgbio-conferences.orgmhmedical.combritannica.com For many decades, the complex structure of strychnine remained a puzzle. It was described by chemist and Nobel laureate Robert Robinson as the most complex chemical substance for its molecular size. wikipedia.orgmpg.de Significant contributions to the structural elucidation were made by scientists like Sir Robert Robinson and Hermann Leuchs over many years. wikipedia.orgbio-conferences.org The structure was independently elucidated by Robert Robinson in 1946 and Robert Burns Woodward in 1947, approximately 130 years after its isolation. bio-conferences.orgchemistryviews.org X-ray structures confirming the absolute configuration became available between 1947 and 1951. wikipedia.orgbio-conferences.org
Evolution of Synthetic Strategies for the Strychnine Framework
The intricate polycyclic structure of strychnine has long served as a challenging target and source of inspiration for synthetic organic chemists, driving the development of novel transformations and strategies. bio-conferences.orgchemistryviews.org The first total synthesis of strychnine was reported by the research group of R. B. Woodward in 1954, a feat considered a classic in the field. wikipedia.orgwikipedia.org Woodward's initial account was brief, followed by a more comprehensive report later. wikipedia.orgwikipedia.org
Over the years, numerous routes to strychnine have been developed by various research groups, employing diverse strategies, some leading to chiral and others to racemic products. wikipedia.org These synthetic efforts often involve complex cascade reactions and aim for efficiency and stereocontrol. udel.educhemistryviews.org For instance, some syntheses have focused on the construction of key intermediates such as isostrychnine (B1248549) or the Wieland-Gumlich aldehyde, the latter being considered a more efficient precursor. bio-conferences.orgnih.gov The evolution of synthetic strategies continues, with recent efforts exploring new tactics for optimizing the synthesis route. bio-conferences.org
Identification of Strychnine N-Oxide as a Key Natural Product and Metabolite
Strychnine N-oxide (SNO) is recognized as both a natural product and a significant metabolite of strychnine. It is a tertiary amine oxide formed by the oxidation of the non-acylated nitrogen atom in strychnine. nih.govfsbi-db.de
As a natural product, Strychnine N-oxide has been reported in various Strychnos species, including Strychnos ignatii, Strychnos icaja, Strychnos lucida, and Strychnos nux-vomica. nih.govnp-mrd.orgnaturalproducts.net Its presence in these plants highlights its role within the natural alkaloid profiles of the genus.
Furthermore, Strychnine N-oxide is identified as a major metabolite of strychnine in biological systems. mdpi.comncats.io Metabolism of strychnine primarily occurs in the liver, where it is extensively transformed by the microsomal enzyme system, notably cytochrome P-450 2B. mdpi.com In vitro studies using rat liver microsomes have identified numerous strychnine metabolites, with N-oxidation leading to Strychnine N-oxide being a principal metabolic pathway. mdpi.com Approximately 15% of metabolized strychnine has been reported to be converted to SNO. mdpi.com Strychnine N-oxide has also been detected as a metabolite in human blood. hmdb.ca Anaerobic incubation of Strychnine N-oxide with human intestinal bacteria can lead to its transformation back to strychnine and 16-hydroxystrychnine. nih.gov
Overview of Academic Research Trajectories for Strychnine N-Oxide
Academic research on Strychnine N-oxide spans various areas, driven by its occurrence in nature, its relationship to strychnine, and its distinct chemical properties. Research trajectories include:
Analytical Method Development: Studies have focused on developing electrochemical sensors and chromatographic methods for the detection and quantification of Strychnine N-oxide in various matrices, including biological samples. mdpi.comresearchgate.netmagtechjournal.com These methods are crucial for studying its presence in plants, biological fluids, and in synthetic reaction mixtures.
Semisynthesis and Reaction Optimization: Research has been conducted on the semisynthesis of Strychnine N-oxide from strychnine, investigating optimal reaction conditions using oxidizing agents like hydrogen peroxide. researchgate.netmagtechjournal.com These studies aim to develop efficient and reproducible methods for obtaining SNO for further research.
Comparative Biological Activity Studies: Investigations have compared the biological effects of Strychnine N-oxide with those of strychnine. For example, studies on zebrafish embryos have indicated that SNO exhibits lower toxicity compared to strychnine. mdpi.comnih.gov Research also explores its interaction with biological targets, such as muscarinic acetylcholine (B1216132) receptors. ncats.io
Structural and Spectroscopic Characterization: Detailed structural and spectroscopic analysis of Strychnine N-oxide is undertaken to fully characterize the compound and differentiate it from strychnine and other derivatives. This includes techniques like NMR, IR, and mass spectrometry. udel.edu
These research trajectories collectively contribute to a deeper understanding of Strychnine N-oxide's chemistry, occurrence, and behavior in biological systems, building upon the extensive historical research on the parent alkaloid, strychnine.
Structure
2D Structure
3D Structure
Properties
Molecular Formula |
C21H22N2O3 |
|---|---|
Molecular Weight |
350.4 g/mol |
IUPAC Name |
(4aR,8aS,13aS,15aS,15bR)-6-oxido-4a,5,5a,7,8,13a,15,15a,15b,16-decahydro-2H-4,6-methanoindolo[3,2,1-ij]oxepino[2,3,4-de]pyrrolo[2,3-h]quinolin-6-ium-14-one |
InChI |
InChI=1S/C21H22N2O3/c24-18-10-16-19-13-9-17-21(6-7-23(17,25)11-12(13)5-8-26-16)14-3-1-2-4-15(14)22(18)20(19)21/h1-5,13,16-17,19-20H,6-11H2/t13-,16-,17?,19-,20-,21+,23?/m0/s1 |
InChI Key |
ADTDBAKUQAKBGZ-IDZUSDEBSA-N |
Isomeric SMILES |
C1C[N+]2(CC3=CCO[C@H]4CC(=O)N5[C@H]6[C@H]4[C@H]3CC2[C@@]61C7=CC=CC=C75)[O-] |
Canonical SMILES |
C1C[N+]2(CC3=CCOC4CC(=O)N5C6C4C3CC2C61C7=CC=CC=C75)[O-] |
Origin of Product |
United States |
Synthetic and Biosynthetic Pathways of Strychnine N Oxide
Chemical Synthesis and Semisynthesis Methodologies
The primary route for obtaining Strychnine (B123637) N-Oxide is through the direct chemical oxidation of its precursor, strychnine. This process is a semisynthesis, as it utilizes the naturally occurring and structurally complex strychnine molecule as the starting material.
N-oxidation is a chemical process that converts a tertiary amine into a tertiary amine N-oxide. In the case of strychnine, this transformation targets the tertiary amine nitrogen to form Strychnine N-Oxide, a compound possessing a hemi-polar coordinate bond between the nitrogen and oxygen atoms. researchgate.net
The semisynthesis of Strychnine N-Oxide from strychnine has been optimized using hydrogen peroxide (H₂O₂) as the oxidizing agent. researchgate.net An orthogonal design study identified the most effective conditions for this conversion, balancing both yield and purity of the final product. researchgate.net
The optimized methodology involves dissolving strychnine in absolute ethanol, followed by the addition of 30% hydrogen peroxide. The reaction proceeds with continuous stirring in a water bath at a controlled temperature. The optimal conditions determined through intuitive analysis and ANOVA were found to be a reaction temperature of 50°C for a duration of 90 minutes. researchgate.net Under these conditions, high purity (around 98.4%) and excellent yield (around 106.1%) of Strychnine N-Oxide were achieved, demonstrating a reproducible and reliable synthetic method. researchgate.net
| Parameter | Value |
|---|---|
| Starting Material | Strychnine (0.4 g) |
| Solvent | Dehydrated Ethanol (30 mL) |
| Oxidizing Agent | 30% Hydrogen Peroxide (H₂O₂) (0.5 mL) |
| Temperature | 50°C |
| Reaction Time | 90 minutes |
| Average Yield | 106.1% ± 0.1% |
| Average Purity (HPLC) | 98.4% ± 0.2% |
The structure of strychnine contains two nitrogen atoms: N(1), which is part of a lactam (amide) functional group, and N(19), which is a tertiary amine integrated into the cage-like structure of the alkaloid. researchgate.net The N-oxidation reaction is highly regioselective, occurring exclusively at the N(19) position. researchgate.net
This selectivity is governed by the relative nucleophilicity of the two nitrogen atoms. The lone pair of electrons on the tertiary amine N(19) is significantly more available for reaction with an electrophilic oxidizing agent like H₂O₂ compared to the lone pair on the amide nitrogen N(1). The electron-withdrawing effect of the adjacent carbonyl group delocalizes the lone pair on N(1), rendering it much less nucleophilic.
From a stereochemical perspective, the rigid polycyclic framework of strychnine restricts conformational flexibility. The oxidation at N(19) results in the formation of the N-oxide with a specific stereochemistry, where the oxygen atom is oriented in a sterically accessible position. The rigid structure ensures that the approach of the oxidizing agent and the subsequent formation of the N-O bond are stereochemically controlled.
Strychnine N-Oxide can serve as a substrate for further chemical transformations, allowing for the synthesis of various derivatives. The N-oxide functional group activates the molecule for specific types of reactions.
The Polonovski reaction and its modified version, the Polonovski-Potier reaction, are classic methods for the derivatization of tertiary amine N-oxides. chemistry-reaction.comorganicreactions.org The reaction involves the activation of the N-oxide with an acid anhydride (B1165640), such as acetic anhydride (Polonovski) or trifluoroacetic anhydride (Polonovski-Potier), leading to the formation of a key iminium ion intermediate. organicreactions.orgsynarchive.com
In a typical Polonovski-Potier reaction, Strychnine N-Oxide would first react with trifluoroacetic anhydride. This forms an O-acyl intermediate which then eliminates trifluoroacetic acid to generate a reactive iminium ion. This iminium ion can then be trapped by nucleophiles or undergo further rearrangements. The use of trifluoroacetic anhydride, as developed by Potier, offers milder reaction conditions and often allows for the isolation or in-situ use of the iminium ion intermediate, which is a versatile synthetic tool. synarchive.comresearchgate.net This intermediate enables the introduction of various functional groups into the strychnine scaffold.
Derivatization and Functionalization from Strychnine N-Oxide
Biosynthetic Origins and Enzymatic Transformations of Strychnine N-Oxide
The biosynthesis of Strychnine N-oxide is intrinsically linked to the formation of its precursor, strychnine. This process involves a complex series of enzymatic reactions within specific plant species, followed by a final N-oxidation step. Understanding these pathways is crucial for comprehending the natural production of this compound and for developing biotechnological methods for its synthesis.
Elucidation of Strychnine Biosynthesis in Plants
The intricate biosynthetic pathway of strychnine, a complex indole (B1671886) alkaloid, has been a subject of extensive research, primarily focusing on the plant Strychnos nux-vomica. The biosynthesis originates from the shikimate pathway, which provides the precursor tryptamine (B22526), and the terpenoid pathway, which yields secologanin (B1681713). A key step in this pathway is the condensation of tryptamine and secologanin by the enzyme strictosidine (B192452) synthase (STR) to form strictosidine.
Following the formation of strictosidine, the pathway involves a series of complex enzymatic transformations, including rearrangements, reductions, and cyclizations, to yield the strychnine scaffold. While the complete enzymatic cascade is still under investigation, several key intermediates and enzymes have been identified. The pathway from strictosidine to strychnine is believed to involve at least 10 further steps. The elucidation of this pathway has been challenging due to the complex structure of the intermediates and the difficulty in isolating and characterizing the involved enzymes.
| Precursor/Intermediate | Key Enzyme(s) | Resulting Product |
| Tryptamine + Secologanin | Strictosidine Synthase (STR) | Strictosidine |
| Strictosidine | Multiple (under investigation) | Strychnine |
Enzymatic N-Oxidation in Natural Product Pathways
The final step in the biosynthesis of Strychnine N-oxide is the N-oxidation of the strychnine molecule. This reaction is catalyzed by a specific class of enzymes, typically monooxygenases. In natural product biosynthesis, N-oxidation is a common modification that can alter the pharmacological properties of a compound. These reactions are often catalyzed by cytochrome P450 monooxygenases (P450s) or flavin-containing monooxygenases (FMOs).
In the context of strychnine, the N-oxidation occurs at the tertiary amine of the strychnine molecule. While the specific enzyme responsible for the N-oxidation of strychnine in Strychnos nux-vomica has not been definitively identified, it is hypothesized to be a P450 or a similar oxidase. These enzymes utilize molecular oxygen and a reducing agent, such as NADPH, to introduce an oxygen atom onto the nitrogen atom. This enzymatic conversion is a critical step in the natural diversification of strychnine-related alkaloids.
| Substrate | Enzyme Class (Hypothesized) | Reaction Type | Product |
| Strychnine | Cytochrome P450 Monooxygenase or Flavin-containing Monooxygenase | N-oxidation | Strychnine N-oxide |
Genetic Engineering Approaches for N-Oxide Production in Model Systems
The elucidation of the strychnine biosynthetic pathway has opened up possibilities for the heterologous production of strychnine and its derivatives, including Strychnine N-oxide, in model organisms. Genetic engineering approaches aim to transfer the genes encoding the biosynthetic enzymes from Strychnos species into a host organism, such as yeast (Saccharomyces cerevisiae) or tobacco plants (Nicotiana benthamiana), that can be easily cultured and manipulated.
By expressing the entire pathway, or specific parts of it, in a model system, it is possible to produce these complex alkaloids in a controlled environment. For the production of Strychnine N-oxide, this would involve co-expressing the genes for the strychnine biosynthetic pathway along with the gene for the N-oxidizing enzyme. While the complete heterologous production of strychnine has proven to be challenging due to the complexity of the pathway, significant progress has been made in producing early-stage intermediates. The identification and characterization of the specific N-oxidase responsible for converting strychnine to Strychnine N-oxide is a key step towards achieving this goal.
| Host Organism | Genetic Engineering Strategy | Target Product |
| Saccharomyces cerevisiae (Yeast) | Heterologous expression of Strychnos biosynthetic genes | Strychnine and intermediates |
| Nicotiana benthamiana (Tobacco) | Transient expression of Strychnos biosynthetic genes | Strychnine and intermediates |
Metabolic and Biotransformational Studies of Strychnine N Oxide Pre Clinical and Mechanistic
In Vitro Metabolic Pathways
In vitro studies using liver preparations have been instrumental in elucidating the primary metabolic pathways of strychnine (B123637), leading to the formation of strychnine N-oxide and other metabolites. These studies provide insights into the enzymatic systems involved in the biotransformation process.
Hepatic Microsomal Enzyme Systems and Cytochrome P450 Involvement in N-Oxidation
The metabolism of strychnine is significantly carried out by the hepatic microsomal enzyme system, where a substantial portion of the dose undergoes oxidation. gezondheidsraad.nl In vitro metabolic studies utilizing rat and rabbit liver microsomes have demonstrated that the metabolism of strychnine is markedly inhibited by cytochrome P450 inhibitors. gezondheidsraad.nlnih.gov This indicates a significant involvement of cytochrome P450 enzymes in the process. While microsomal FAD-containing monooxygenase inhibitors showed only slight inhibition, the strong inhibition by cytochrome P450 inhibitors highlights the primary role of the CYP system in strychnine metabolism, including its N-oxidation. gezondheidsraad.nlnih.gov Specifically, studies using liver microsomes from rats treated with phenobarbital, a known inducer of certain cytochrome P450 isoforms, showed significant increases in both 2-hydroxylation and N-oxidation of strychnine. jst.go.jp A reconstituted system involving cytochrome P450 isozymes, particularly CYP2B1 and CYP2B2 purified from phenobarbital-treated rats, exhibited significantly high and selective activities towards the 2-hydroxylation and N-oxidation of strychnine. jst.go.jp This suggests that the CYP2B subfamily plays a notable role in the N-oxidation of strychnine across different species. jst.go.jp
Characterization of N-Oxidation Metabolites from Strychnine
In vitro studies using liver microsomes have led to the identification and characterization of several strychnine metabolites, with strychnine N-oxide being a major one. Using rabbit liver microsomes, five metabolites were identified, including strychnine N-oxide. gezondheidsraad.nlnih.gov In vitro metabolic studies using rat liver microsomes have revealed numerous metabolites of strychnine, primarily involving N-oxidation to form strychnine N-oxide (SNO), along with other oxidized forms such as strychnine-2-epoxide-N-oxide, 2-OH-strychnine-N-oxide, 3-OH-strychnine-N-oxide, and hydroxyl-strychnine-N-oxide. mdpi.com Strychnine N-oxide has been confirmed as a major metabolite in the strychnine metabolic pathway, accounting for approximately 15% of the metabolized strychnine in some studies. nih.govmdpi.com Other identified metabolites from in vitro studies with liver microsomes from various species (mice, rats, guinea pigs, rabbits, and dogs) include 2-hydroxystrychnine, strychnine 21,22-epoxide, 22-hydroxystrychnine, 16-hydroxystrychnine, and 18-oxostrychnine, in addition to strychnine N-oxide. gezondheidsraad.nl
Comparative Metabolic Studies with Related Alkaloids (e.g., Brucine (B1667951) N-Oxide)
Comparative metabolic studies with related alkaloids, such as brucine, provide valuable context for understanding the biotransformation of strychnine N-oxide. Brucine is another toxic alkaloid found alongside strychnine in Strychnos nux-vomica. Both strychnine and brucine undergo N-oxidation. When incubated individually with rat liver S9 fraction, both strychnine N-oxide and brucine N-oxide are produced as metabolites. researchgate.netoup.com Similar to strychnine N-oxide, brucine N-oxide can also be formed during the processing of Semen strychni. researchgate.net Comparative studies on the reduction of these N-oxides have shown that strychnine N-oxide is more stable than brucine N-oxide. magtechjournal.com Furthermore, studies on the metabolism of brucine N-oxide by human intestinal bacteria have shown its transformation to brucine and 16-hydroxybrucine, mirroring the reductive pathways observed for strychnine N-oxide. nih.gov
Microbial Biotransformation
Beyond hepatic metabolism, the biotransformation of strychnine N-oxide can also occur through microbial activity, particularly in the intestinal tract.
Anaerobic Metabolism by Intestinal Bacteria
The intestinal tract harbors a diverse community of bacteria capable of metabolizing various compounds, including natural products like alkaloids and their N-oxides. nih.govresearchgate.net Anaerobic incubation of strychnine N-oxide with human intestinal bacteria has been shown to result in its transformation. gezondheidsraad.nlnih.gov This anaerobic environment favors reductive biotransformations. nih.govmdpi.com
Reductive Pathways and Reactivation to Parent Alkaloids
A significant aspect of the microbial biotransformation of strychnine N-oxide by intestinal bacteria is the presence of reductive pathways. Under anaerobic conditions, human intestinal flora can readily reduce strychnine N-oxide back to the parent compound, strychnine, and also form 16-hydroxystrychnine. gezondheidsraad.nlnih.gov This reductive conversion of the N-oxide to the parent alkaloid is a crucial consideration, as it can potentially lead to the reactivation of the more toxic parent compound. nih.gov This phenomenon has also been observed with other alkaloid N-oxides, where reduction of the N-oxide can regenerate the corresponding parent alkaloid. nih.govscispace.com
Table 1: Summary of In Vitro Metabolic Pathways of Strychnine
| Pathway | Enzyme System Involved | Key Metabolites Formed (includes SNO) | Species Studied |
| N-Oxidation | Hepatic Microsomal Enzymes, CYP450 | Strychnine N-Oxide (Major), Strychnine-2-epoxide-N-oxide, 2-OH-strychnine-N-oxide, 3-OH-strychnine-N-oxide, Hydroxyl-strychnine-N-oxide | Rats, Rabbits |
| Hydroxylation | Hepatic Microsomal Enzymes, CYP450 | 2-hydroxystrychnine, 16-hydroxystrychnine, 22-hydroxystrychnine, 21α,22α-dihydroxy-22-hydrostrychnine, 21α,22β-dihydroxy-22-hydrostrychnine | Rats, Rabbits, Mice, Guinea Pigs, Dogs |
| Epoxidation | Hepatic Microsomal Enzymes, CYP450 | Strychnine 21,22-epoxide | Rats, Rabbits, Mice, Guinea Pigs, Dogs |
| Other Oxidation | Hepatic Microsomal Enzymes, CYP450 | 18-oxostrychnine, 11,12-dehydrostrychnine | Rats, Rabbits, Mice, Guinea Pigs, Dogs |
Table 2: Microbial Biotransformation of Strychnine N-Oxide
| Microorganism Type | Environment | Key Transformations | Products |
| Intestinal Bacteria | Anaerobic | Reduction of N-oxide to parent alkaloid and hydroxylation | Strychnine, 16-hydroxystrychnine |
In Vivo Metabolic Fate in Animal Models (Mechanistic Focus)
Pathways of Formation and Further Biotransformation in Organisms
Strychnine is primarily metabolized in the liver by the microsomal enzyme system, which requires NADPH and O2. nih.gov This process leads to the formation of several metabolites, with Strychnine N-oxide being identified as a major one. In vitro metabolic studies using rat liver microsomes have revealed the formation of numerous strychnine metabolites, including N-oxidation products like Strychnine N-oxide. cdutcm.edu.cn One study indicated that Strychnine N-oxide accounted for approximately 15% of the metabolized strychnine in rat liver microsomes. cdutcm.edu.cnnih.gov
The formation of Strychnine N-oxide from strychnine is a key metabolic step. Beyond its formation, Strychnine N-oxide can undergo further biotransformation. For instance, studies have shown that the N-oxide metabolite can be reduced back to the parent compound, strychnine, by human intestinal flora under anaerobic conditions. nih.gov This highlights a potential role of gut microbes in the metabolism of Strychnine N-oxide. wikidata.org
Metabolic profiles of strychnine, including the formation of Strychnine N-oxide, can vary significantly among different animal species. Studies using liver microsomes from mice, rats, guinea pigs, rabbits, and dogs have demonstrated these species-specific differences. fishersci.no While Strychnine N-oxide was detected in all species examined, its prominence as a metabolite varied. For example, in dogs, Strychnine N-oxide was found to be the main metabolite, whereas in rats and mice, 16-hydroxystrychnine was the primary metabolite, and in guinea pigs and rabbits, it was 2-hydroxystrychnine. fishersci.no
The in vivo metabolism of strychnine in rats, following subcutaneous injection, has shown the presence of Strychnine N-oxide in urine as one of the identified metabolites. nih.gov
Enzyme Induction and Inhibition Studies in Model Systems
The metabolism of strychnine, and consequently the formation and further transformation of Strychnine N-oxide, is largely mediated by the hepatic microsomal enzyme system, particularly cytochrome P450 enzymes. nih.govnih.gov Studies have investigated the role of these enzymes through induction and inhibition experiments in model systems.
In vitro studies using liver microsomes have shown that strychnine metabolism is markedly inhibited by cytochrome P450 inhibitors such as SKF-525A and n-octylamine. nih.gov This suggests a significant involvement of cytochrome P450 enzymes in the biotransformation of strychnine, which would impact the production of Strychnine N-oxide. While cytochrome P450 enzymes play a major role, the involvement of microsomal FAD-containing monooxygenases has also been investigated, though their inhibition by substances like methimazole (B1676384) showed only a slight effect on strychnine metabolism in some in vitro studies. nih.govnih.gov
Furthermore, studies have demonstrated that the administration of microsomal enzyme inducers, such as phenobarbital, to animals can lead to faster metabolism of strychnine. nih.gov Phenobarbital treatment has been shown to result in an increased formation of certain strychnine metabolites, including Strychnine N-oxide. nih.gov This indicates that the activity of enzymes responsible for strychnine metabolism can be modulated, affecting the levels of its metabolites like Movellan. Profound induction of cytochrome P450 isoenzymes, specifically CYP2B1 and CYP2B2, was observed in rats given strychnine in drinking water. nih.gov
The reduction of Strychnine N-oxide back to strychnine has also been explored in the context of enzyme activity. Evidence suggests that the reduction of tertiary amine N-oxides, including brucine N-oxide (a related compound), by rat liver microsomes can proceed nonenzymatically, catalyzed by the heme group of cytochrome P450 in the presence of reduced flavin. wikipedia.org This highlights a potential pathway for the regeneration of the parent compound from its N-oxide metabolite, although the direct enzymatic reduction of Strychnine N-oxide by specific enzymes has also been a subject of investigation, particularly in the context of gut microbiota. nih.govwikidata.org
While specific data tables detailing reaction rates or enzyme activity levels for Strychnine N-oxide metabolism were not extensively available across the search results, the findings consistently indicate the involvement of cytochrome P450 enzymes in the formation of Strychnine N-oxide from strychnine and suggest potential enzymatic or non-enzymatic pathways for its further transformation, including reduction. Species differences in metabolic profiles underscore the variability in enzyme activity and expression across different animal models.
Summary of Metabolic Pathways and Enzyme Involvement
| Process | Key Enzymes/Factors Involved | Animal Models Studied (Examples) | Notes |
| Formation of Strychnine N-Oxide from Strychnine | Hepatic Microsomal Enzyme System (Cytochrome P450) nih.govcdutcm.edu.cnnih.gov | Rats, Rabbits, Mice, Guinea Pigs, Dogs fishersci.no | Major metabolic pathway for strychnine cdutcm.edu.cn |
| Reduction of Strychnine N-Oxide to Strychnine | Human Intestinal Flora (anaerobic conditions) nih.gov | Human (in vitro model) nih.gov | Also potentially nonenzymatic via cytochrome P450 heme group wikipedia.org |
| Further Biotransformation of Strychnine N-Oxide | Not explicitly detailed for SNO itself in snippets; parent strychnine undergoes hydroxylation, epoxidation, etc. nih.govnih.gov | Rats, Rabbits nih.govnih.gov | Strychnine N-oxide is a metabolite, further metabolism less studied. |
Enzyme Induction Effects on Strychnine Metabolism (leading to SNO formation)
| Inducing Agent | Effect on Strychnine Metabolism | Effect on Strychnine N-Oxide Formation | Animal Models Studied |
| Phenobarbital | Increased metabolism rate nih.gov | Increased formation nih.gov | Animals (general), Rats nih.gov |
| Strychnine | Induction of CYP2B1 and CYP2B2 nih.gov | Implied increase in metabolism nih.gov | Rats nih.gov |
Note: The data presented in the tables are derived from the provided text snippets and represent summarized findings rather than precise quantitative data from original research tables.
Advanced Analytical Methodologies for Strychnine N Oxide Research
Spectroscopic Characterization Techniques
Spectroscopic methods are fundamental in elucidating the molecular structure and confirming the identity of Movellan and its derivatives. These techniques provide detailed information on the compound's atomic composition and chemical bonding.
Nuclear Magnetic Resonance (NMR) Spectroscopy for N-Oxidation Structural Confirmation and Conformation
Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the definitive structural confirmation of this compound. By analyzing the magnetic properties of atomic nuclei, NMR provides precise information about the molecular structure and the specific site of N-oxidation.
In the study of strychnine (B123637) metabolites, NMR is used to differentiate between various potential oxidation products. researchgate.net The introduction of an oxygen atom at the N-19 position to form Strychnine N-oxide causes significant chemical shift changes in the NMR spectrum for the protons and carbons near this nitrogen atom. These spectral changes provide unequivocal evidence of N-oxidation and its specific location within the complex heptacyclic structure of the strychnine backbone. Furthermore, advanced NMR techniques, such as NOESY (Nuclear Overhauser Effect Spectroscopy), can be employed to determine the conformational arrangement of the molecule in solution.
High-Resolution Mass Spectrometry (HRMS) and Tandem Mass Spectrometry (MSn) for Metabolite and Derivative Identification
High-Resolution Mass Spectrometry (HRMS) provides highly accurate mass measurements, enabling the determination of the elemental composition of this compound and its metabolites. ebi.ac.uk This precision is critical for distinguishing between compounds with the same nominal mass but different chemical formulas.
Tandem Mass Spectrometry (MS/MS or MSn) is employed to further probe the structure of this compound. In this technique, the protonated molecule is isolated, fragmented, and the resulting product ions are analyzed. The fragmentation pattern serves as a molecular fingerprint, providing structural insights and confirming the identity of the compound. For instance, the fragmentation of this compound can be compared to that of strychnine to identify characteristic losses, such as the neutral loss of an oxygen atom, which is indicative of an N-oxide. This methodology is vital for identifying this compound in complex biological matrices and for characterizing its metabolic fate. researchgate.net
Table 1: Key Mass Spectrometry Data for this compound (Strychnine N-Oxide)
| Parameter | Value | Reference |
|---|---|---|
| Molecular Formula | C21H22N2O3 | nih.gov |
| Molecular Weight | 350.4 g/mol | nih.gov |
| Exact Mass | 350.16304257 Da | nih.gov |
Chromatographic Separation and Detection Methods
Chromatographic techniques are essential for separating this compound from complex mixtures, such as biological samples or reaction products, and for its subsequent quantification.
High-Performance Liquid Chromatography (HPLC) Coupled with Various Detectors for Quantification and Purity Assessment
High-Performance Liquid Chromatography (HPLC) is a cornerstone technique for the analysis of this compound. ebi.ac.uk It allows for the separation of this compound from its parent compound, strychnine, and other related metabolites with high resolution. The quantification of this compound is typically performed using a UV detector, as the aromatic chromophore in the molecule absorbs ultraviolet light. By comparing the peak area of the sample to that of a known standard, the concentration of this compound can be accurately determined. HPLC is also routinely used to assess the purity of synthesized this compound.
Liquid Chromatography-Mass Spectrometry (LC-MS/MS) for Complex Mixture Analysis
The coupling of liquid chromatography with tandem mass spectrometry (LC-MS/MS) offers a highly sensitive and selective method for the analysis of this compound in complex biological matrices like plasma. ebi.ac.uk This technique combines the separation power of LC with the detection capabilities of MS/MS.
A validated LC-MS/MS method has been successfully used for pharmacokinetic studies of strychnine and its metabolites, including this compound. ebi.ac.uk The method demonstrated linearity over a specific concentration range for Strychnine N-oxide, with acceptable precision and accuracy. ebi.ac.uk This powerful analytical tool allows for the simultaneous quantification of multiple analytes in a single run, making it ideal for comprehensive metabolic profiling.
Table 2: Example LC-MS/MS Performance Data for this compound (Strychnine N-Oxide) Analysis
| Parameter | Reported Value | Reference |
|---|---|---|
| Linear Concentration Range | 0.102 - 306.0 ng/mL | ebi.ac.uk |
| Intra- and Inter-day Precision | < 14.9% | ebi.ac.uk |
| Accuracy | 89.4% - 113% | ebi.ac.uk |
Gas Chromatography-Mass Spectrometry (GC-MS) for Volatile or Derivatized Analytes
Gas Chromatography-Mass Spectrometry (GC-MS) is another powerful technique for the analysis of strychnine and its derivatives. Due to the low volatility of this compound, derivatization is often required to convert it into a more volatile compound suitable for GC analysis. This approach can be particularly useful for specific applications where GC-MS is the preferred analytical platform. The mass spectrometer provides definitive identification of the derivatized analyte based on its mass spectrum. researchgate.net
Electrochemical Sensing and Voltammetric Analysis of Strychnine N-Oxide
The electrochemical behavior of Strychnine N-Oxide (SNO), a major metabolite of strychnine, has been a subject of scientific investigation, particularly for the development of reliable voltammetric methods for its determination in biological samples. nih.govnih.gov Techniques such as Cyclic Voltammetry (CV) and Differential Pulse Voltammetry (DPV) have been effectively employed to study its redox properties on various electrode surfaces, such as glassy carbon electrodes. nih.govatu.ie
Cyclic Voltammetry (CV) and Differential Pulse Voltammetry (DPV) for Redox Behavior Characterization
The electrochemical activity of Strychnine N-Oxide has been demonstrated using both CV and DPV techniques. nih.govatu.ie Studies have shown that SNO produces two successive, irreversible oxidation peaks on a glassy carbon electrode. nih.govresearchgate.net The irreversibility of these oxidation reactions is confirmed by the positive shift of the anodic peaks as the scan rate is increased in CV measurements. nih.govresearchgate.net
Differential Pulse Voltammetry, known for its higher current sensitivity and better resolution compared to CV, has been instrumental in developing sensitive methods for the determination of SNO. sci-hub.se DPV measurements have been used to construct calibration curves for both of the oxidative peaks of Strychnine N-Oxide. nih.govatu.ie The second anodic peak, in particular, has demonstrated high linearity and precision. atu.ieresearchgate.net
| Technique | Electrode | pH | Peak 1 Potential (mV) | Peak 2 Potential (mV) | Behavior |
|---|---|---|---|---|---|
| CV/DPV | Glassy Carbon | 5 | 617 | 797 | Irreversible Oxidation |
Elucidation of Oxidation Mechanisms at Electrode Surfaces
The mechanism of the electrochemical oxidation of Strychnine N-Oxide at an electrode surface has been investigated to understand the electron transfer process. nih.govatu.ie The process is influenced by factors such as the pH of the medium and the scan rate. nih.gov By analyzing the relationship between the peak current intensity and the scan rate, it has been suggested that the reaction at the electrode surface is controlled by a mixed adsorption-diffusion mechanism. nih.gov
Furthermore, by varying the sweep rate during voltammetric analysis, it is possible to calculate the number of electrons transferred in the oxidation process, which is crucial for proposing a reaction mechanism. nih.govatu.ie For Strychnine N-Oxide, the analysis of the voltammetric data has led to the proposal of specific oxidation reaction mechanisms for each of the two anodic peaks. nih.govresearchgate.net The linearity between the logarithm of the first anodic peak intensity and the logarithm of the scan rate provides further evidence for the proposed mechanism. nih.gov
| Parameter | Observation | Implication |
|---|---|---|
| Peak Potential (Ep) | Shifts to more positive values with increasing scan rate | Confirms the irreversible nature of the oxidation reaction |
| Peak Current (Ip) | Linear relationship with the square root of the scan rate | Suggests a diffusion-controlled process |
| Log(Ip) vs. Log(Scan Rate) | Linear relationship with a slope between 0.5 and 1.0 | Indicates a mixed adsorption-diffusion controlled mechanism |
Molecular and Cellular Research on Strychnine N Oxide Interactions
In Vitro Cellular Responses and Signaling Pathways
In vitro studies have investigated how Strychnine (B123637) N-Oxide influences cellular processes, particularly focusing on apoptosis and ion channel activity.
Modulation of Apoptosis Pathways and Related Gene Expression (e.g., p53, Bax/Bcl-2) in Cell Lines
Studies comparing the effects of strychnine and Strychnine N-Oxide on apoptosis have been conducted. In one study using zebrafish embryos, strychnine at a concentration of 200 μmol·L⁻¹ was shown to induce apoptosis, significantly altering the expression of p53 mRNA and the ratio of Bax/Bcl-2 researchgate.netnih.gov. While Strychnine N-Oxide at the same concentration resulted in a much lower apoptotic rate compared to strychnine, Bax mRNA expression in both the strychnine and Strychnine N-Oxide groups was significantly different from the control group researchgate.netnih.gov. This suggests that while Strychnine N-Oxide may be less potent than strychnine in inducing apoptosis, it can still influence the expression of key apoptotic genes like Bax researchgate.netnih.gov.
Table 1: Effect of Strychnine and Strychnine N-Oxide (200 μmol·L⁻¹) on Apoptosis and Gene Expression in Zebrafish Embryos
| Compound | Apoptotic Rate (Relative to Strychnine) | p53 mRNA Expression (vs Control) | Bax/Bcl-2 Ratio (vs Control) | Bax mRNA Expression (vs Control) |
| Strychnine | High | Significantly Altered researchgate.netnih.gov | Significantly Altered researchgate.netnih.gov | Significantly Different researchgate.netnih.gov |
| Strychnine N-Oxide | Much Lower researchgate.netnih.gov | Not Specified | Not Specified | Significantly Different researchgate.netnih.gov |
Note: Data on p53 mRNA expression and Bax/Bcl-2 ratio for Strychnine N-Oxide at 200 μmol·L⁻¹ were not explicitly detailed as significantly altered compared to control in the provided snippets, only that the apoptotic rate was lower and Bax mRNA was significantly different.
Research on other compounds has indicated that the p53 apoptotic response can be dependent on Bcl-2 levels and may not always correlate with Bax expression or the presence of wild-type p53 in certain cancer cell lines nih.govnih.govkjim.org. However, the specific modulation of these pathways by Strychnine N-Oxide in various cell lines requires further dedicated investigation.
Investigations of Receptor Binding and Functional Modulation in Molecular Assays
Strychnine is a known selective and potent antagonist at postsynaptic glycine (B1666218) receptors ctdbase.orgucl.ac.uk. Studies have utilized strychnine as a ligand to investigate these receptors ucl.ac.uk. Research on strychnine and its analogs, including N-oxides, has explored their interactions with various receptors. Molecular docking studies have been employed to understand the binding ability of active components, including Strychnine N-Oxide, to key targets nih.govresearchgate.net. For instance, in the context of myasthenia gravis, molecular docking analysis predicted that active ingredients from Semen Strychni, including brucine-N-oxide (a related N-oxide), could bind well to hub targets such as AKT1, MAPK1, MAPK14, CHRM1, ACHE, and CHRNA4 nih.gov. While direct studies on Strychnine N-Oxide's broad receptor binding profile were not extensively detailed in the provided results, its structural relationship to strychnine suggests potential interactions with targets modulated by the parent compound, such as glycine receptors ctdbase.orgucl.ac.uk. However, the N-oxidation can significantly alter activity, as seen with hERG channels researchgate.netnih.gov.
Impact on Ion Channel Activity (e.g., hERG channel activity and selectivity comparisons)
The impact of Strychnine N-Oxide on ion channel activity, particularly the hERG potassium channel, has been investigated due to the hERG channel's importance in cardiac safety pharmacology researchgate.netnih.govmdpi.comphysiology.org. Studies comparing strychnine and Strychnine N-Oxide revealed a significant difference in their effects on hERG channels researchgate.netnih.gov. Strychnine exhibited concentration-dependent inhibition of hERG channels with an IC₅₀ value of 25.9 μM researchgate.netnih.gov. In contrast, Strychnine N-Oxide was found to have lost its activity on hERG channels researchgate.netnih.gov. This loss of activity is attributed to the introduction of an oxygen atom in the N-oxide form, which compensates for the positive charge on the nitrogen atom that is crucial for strychnine's binding to the hERG channel, specifically interacting with the aromatic ring of Y652 through a cation-π interaction researchgate.netnih.gov. This finding highlights that N-oxidation can be a strategy to reduce hERG potency and potentially increase the safety margin of alkaloid-type compounds researchgate.netnih.gov.
Table 2: hERG Channel Inhibition by Strychnine and Strychnine N-Oxide
| Compound | hERG Channel Inhibition | IC₅₀ (hERG) | Key Binding Interaction (Strychnine) |
| Strychnine | Concentration-dependent researchgate.netnih.gov | 25.9 μM researchgate.netnih.gov | Cation-π interaction with Y652 researchgate.netnih.gov |
| Strychnine N-Oxide | Lost activity researchgate.netnih.gov | Not Applicable | Interaction lost due to N-oxidation researchgate.netnih.gov |
Studies in Model Organisms (e.g., Zebrafish Embryos)
Zebrafish embryos are a valuable model organism for developmental biology and toxicology studies due to their rapid external development and optical clarity science.govscience.govresearchgate.net. They have been utilized to investigate the effects of various compounds, including Strychnine N-Oxide researchgate.netnih.govscience.govscience.govacs.orgbvsalud.orgmdpi.com.
Developmental Biology and Morphological Impact Investigations
Investigations using zebrafish embryos have compared the developmental toxicity of strychnine and Strychnine N-Oxide researchgate.netnih.govbvsalud.org. While strychnine at 200 μmol·L⁻¹ induced embryo malformation, Strychnine N-Oxide at concentrations up to 1 mmol·L⁻¹ showed scoliolosis and pericardial edema in some embryos, indicating a lower degree of morphological impact compared to the parent compound researchgate.netnih.gov. Studies on other N-oxides, such as brucine (B1667951) N-oxide, in zebrafish models have also shown dose-dependent effects on liver morphology, although brucine appeared to have a greater hepatotoxic effect than brucine N-oxide mdpi.com.
Table 3: Morphological Impact of Strychnine and Strychnine N-Oxide on Zebrafish Embryos
| Compound | Concentration | Observed Morphological Changes |
| Strychnine | 200 μmol·L⁻¹ researchgate.netnih.gov | Embryo malformation researchgate.netnih.gov |
| Strychnine N-Oxide | Up to 1 mmol·L⁻¹ researchgate.netnih.gov | Scoliolosis, pericardial edema (in some embryos) researchgate.netnih.gov |
Computational and Theoretical Investigations of Strychnine N Oxide
Quantum Chemical Calculations and Molecular Modeling
Quantum chemical calculations and molecular modeling are fundamental tools used to investigate the electronic structure, geometry, and energy landscape of molecules. For Strychnine (B123637) N-Oxide, these methods provide detailed information about its stable conformations and how its electrons are distributed, which is critical for understanding its reactivity.
Electronic Structure and Reactivity Predictions
Understanding the electronic structure of Strychnine N-Oxide is key to predicting its chemical reactivity and interactions. Quantum chemical methods can calculate properties such as molecular orbital energies, charge distribution, and electrostatic potentials. These calculations help identify reactive sites within the molecule, predict how it might interact with other molecules (e.g., in biological environments), and understand the nature of the N-oxide bond. Predictions regarding its susceptibility to different types of chemical reactions, such as reduction or nucleophilic attack, can be made based on these electronic properties.
Molecular Dynamics Simulations for Ligand-Target Interactions
Molecular dynamics (MD) simulations are powerful computational techniques used to simulate the physical movements of atoms and molecules over time. For Strychnine N-Oxide, MD simulations can be used to study its dynamic behavior in different environments, such as in solution or when interacting with biological targets like proteins. These simulations provide insights into the flexibility of the molecule, how it tumbles and moves, and how it might orient itself when binding to a receptor site. By simulating the interactions between Strychnine N-Oxide (as a ligand) and potential protein targets, researchers can gain a better understanding of the binding process, the stability of the complex, and the conformational changes that may occur upon binding.
In Silico Predictions for Biological Activities and Mechanistic Insights
In silico methods are widely used to predict the potential biological activities and mechanisms of action of chemical compounds, including Strychnine N-Oxide. These computational approaches can screen for potential therapeutic uses or toxic effects based on the molecule's structure and properties.
ADMET Prediction Methodologies for Pharmacokinetic Understanding
ADMET (Absorption, Distribution, Metabolism, Excretion, and Toxicity) prediction methodologies are a suite of in silico tools used to assess the pharmacokinetic profile of a compound. For Strychnine N-Oxide, these methods can predict how readily it might be absorbed into the bloodstream, how it would be distributed throughout the body, how it might be metabolized, how it would be excreted, and its potential toxicity. These predictions are crucial in the early stages of drug discovery and development to filter out compounds likely to have unfavorable pharmacokinetic properties. Various computational models and algorithms are employed, often based on the molecule's chemical structure and physicochemical properties.
Molecular Docking for Identification of Potential Protein Targets and Binding Affinities
Molecular docking is a computational technique that predicts the preferred orientation (binding pose) of a ligand (like Strychnine N-Oxide) when it is bound to a protein target. This method scores different binding poses to estimate the binding affinity, providing an indication of how strongly the molecule might bind to a particular protein. By docking Strychnine N-Oxide against databases of known protein structures, researchers can identify potential biological targets and prioritize experimental investigations. This helps in understanding the potential mechanism of action of Strychnine N-Oxide by identifying the proteins it is most likely to interact with in a biological system.
Future Directions and Emerging Research Areas for Strychnine N Oxide
Advanced Spectroscopic and Imaging Techniques for In Situ and Real-Time Analysis
The analysis and quantification of Strychnine (B123637) N-oxide have traditionally relied on techniques such as High-Performance Liquid Chromatography (HPLC) coupled with detectors like Diode-Array Detection (DAD), as well as various mass spectrometry methods including LC-MS/MS and LC-ESI-ITMS researchgate.netresearchgate.netoup.com. These methods are crucial for identification and quantification in complex matrices, including biological samples researchgate.netoup.com. Electrochemical methods are also being explored for the detection of strychnine N-oxide, with studies demonstrating its electroactivity on glassy carbon electrodes using techniques like Cyclic Voltammetry (CV) and Differential Pulse Voltammetry (DPV) researchgate.netmdpi.comresearchgate.net. The development of electrochemical sensors, potentially utilizing molecularly imprinted polymers (MIPs), is an emerging area for sensitive and precise detection in biological samples researchgate.netmdpi.comresearchgate.net.
Future directions include the development of advanced spectroscopic and imaging techniques that allow for the in situ and real-time analysis of Strychnine N-oxide in biological systems or complex environments. This could involve coupling highly sensitive spectroscopic methods with advanced microscopy or imaging techniques to visualize the distribution, metabolism, and interaction of Strychnine N-oxide within cells, tissues, or organisms without extensive sample preparation. Research into related compounds has also utilized techniques like solid-state NMR for studying interactions in biological contexts qmul.ac.uk, suggesting potential applications for Strychnine N-oxide.
Integrated Omics Approaches (e.g., Metabolomics, Proteomics) in Biological Systems
Strychnine N-oxide is known to be a major metabolite of strychnine oup.commdpi.comresearchgate.netresearchgate.netomicsonline.orgomicsonline.org. Understanding its formation, fate, and effects within biological systems can be significantly advanced by integrated omics approaches. Metabolomics can provide a comprehensive view of the metabolic changes induced by or involving Strychnine N-oxide, helping to identify affected pathways and biomarkers. Proteomics can reveal alterations in protein expression and function in response to the compound.
Future research can leverage integrated omics approaches to gain a deeper understanding of the biological roles of Strychnine N-oxide, particularly in the context of its formation from strychnine and its potential independent activities. Studies utilizing network pharmacology, which integrates data from various omics disciplines, are already being applied to understand the mechanisms of traditional Chinese medicines containing strychnine and its derivatives nih.gov. Applying such integrated approaches specifically to Strychnine N-oxide can help elucidate its broader biological impact and its interactions within complex biological networks.
Further Elucidation of Broader Biological Roles and Pathways in Natural and Model Systems
Beyond being a metabolite, the specific biological roles and pathways influenced by Strychnine N-oxide itself are areas of ongoing investigation. Research indicates that Strychnine N-oxide generally exhibits lower toxicity compared to its parent compound, strychnine mdpi.comresearchgate.net. Studies in model organisms, such as zebrafish embryos, have shown that Strychnine N-oxide has significantly lower developmental toxicity than strychnine researchgate.net. While strychnine is known for its potent activity as a glycine (B1666218) receptor antagonist nih.govebi.ac.uk, the activity profile of Strychnine N-oxide may differ. Research on related N-oxides, like brucine (B1667951) N-oxide, suggests potential different pharmacological activities, such as effects on alcohol consumption nih.gov.
Future research should focus on systematically exploring the specific biological activities of Strychnine N-oxide in various natural and model systems. This includes investigating its potential interactions with different molecular targets, its effects on cellular processes, and its role in the plants where it is naturally found. Utilizing a range of biological assays and model systems will be crucial for fully elucidating its broader biological significance and identifying any therapeutic potential or ecological roles.
Application as Research Probes and Chemical Biology Tools
The distinct chemical structure and altered toxicity profile of Strychnine N-oxide compared to strychnine make it a potentially valuable tool in chemical biology research. Its lower toxicity mdpi.comresearchgate.net could allow for its use in experiments where the high toxicity of strychnine would be prohibitive. As a derivative of a well-studied alkaloid, Strychnine N-oxide can serve as a probe to investigate structure-activity relationships and the impact of N-oxidation on biological interactions. The development of sensitive detection methods, such as electrochemical sensors researchgate.netmdpi.comresearchgate.net, further enhances its utility as a research tool, allowing for its tracking and quantification in biological experiments.
Emerging research areas include the application of Strychnine N-oxide as a chemical probe to study specific biological pathways or targets that may be modulated differently by the N-oxide form compared to the parent alkaloid. It could be used in studies investigating the metabolism and detoxification of strychnine, serving as a reference standard or a tool to explore the enzymes and pathways involved in its formation and further transformation. Its potential use in studying the biological effects of N-oxidation on alkaloid structures represents a promising area for future chemical biology research.
Q & A
Basic Research Questions
Q. How to formulate a clear and focused research question in academic studies?
- Methodological Answer : Begin by ensuring the question is specific, researchable, and arguable . Use the following framework:
Scope : Narrow the topic to avoid broad inquiries (e.g., "How does [variable X] influence [phenomenon Y] in [specific context]?" instead of "What causes Y?") .
Feasibility : Verify data availability and alignment with existing literature .
Theoretical grounding : Link the question to gaps in knowledge or conflicting findings from prior studies .
Testability : Ensure hypotheses can be validated via quantitative, qualitative, or mixed methods .
- Example :
Poor: "What affects climate change?"
Improved: "How do CO₂ emission rates in tropical deforestation zones correlate with localized temperature anomalies over a 10-year period?"
Q. What are the essential components of experimental design in organic chemistry or related fields?
- Methodological Answer :
- Materials and instruments : Detail synthesis protocols, spectroscopic tools (e.g., NMR, IR), and purity validation methods .
- Reproducibility : Provide step-by-step procedures, including reaction conditions (temperature, catalysts) and error margins .
- Controls : Include negative/positive controls and baseline measurements to isolate variables .
- Ethical compliance : Declare safety protocols and waste disposal methods .
Q. How to ensure data quality and availability during research planning?
- Methodological Answer :
- Pre-collection : Pilot-test surveys or experiments to identify ambiguities .
- Storage : Use structured databases (e.g., SQL) with metadata tagging for raw and processed data .
- Sampling : Define inclusion/exclusion criteria (e.g., sample size, demographics) to reduce bias .
- Transparency : Share datasets via repositories like Zenodo or Figshare, adhering to FAIR principles .
Advanced Research Questions
Q. How to resolve contradictions in experimental data during analysis?
- Methodological Answer :
Re-examine variables : Check for confounding factors (e.g., unaccounted environmental conditions) .
Statistical robustness : Apply sensitivity analyses or Bayesian methods to assess uncertainty .
Triangulation : Cross-validate results using multiple techniques (e.g., HPLC and mass spectrometry for compound identification) .
Peer review : Seek feedback from domain experts to identify overlooked assumptions .
- Case Study :
Inconsistent NMR results in polymer studies were resolved by standardizing solvent purity levels and temperature controls .
Q. What advanced statistical methods are suitable for validating hypotheses in complex studies?
- Methodological Answer :
-
Multivariate analysis : Use PCA or PLS-DA to handle high-dimensional datasets (e.g., metabolomics) .
-
Machine learning : Train models (e.g., random forests) to predict outcomes from nonlinear interactions .
-
Bayesian inference : Quantify posterior probabilities for hypotheses in small-sample studies .
-
Power analysis : Precalculate sample sizes to ensure statistical significance .
- Example Workflow :
For behavioral studies, hierarchical linear modeling (HLM) accounts for nested data structures (e.g., students within classrooms) .
Q. How to integrate emerging methodologies (e.g., BERT-based NLP) into traditional research frameworks?
- Methodological Answer :
Task alignment : Fine-tune pre-trained models (e.g., BERT) on domain-specific corpora to enhance text classification .
Hybrid approaches : Combine NLP with manual coding for qualitative insights (e.g., sentiment analysis of interview transcripts) .
Validation : Compare model outputs against gold-standard annotations to measure accuracy .
Ethical AI : Address biases in training data and ensure transparency in algorithmic decisions .
- Application :
BERT was fine-tuned on biomedical abstracts to extract gene-disease associations, achieving 93.2% F1-score in entity recognition .
Data Presentation and Ethical Compliance
Q. How to structure research summaries for high-impact journals?
- Methodological Answer :
- Abstract : State hypotheses, methods, key findings, and implications in ≤275 words .
- Visualization : Use heatmaps for omics data or Sankey diagrams for process flows .
- Reproducibility : Upload code (e.g., GitHub) and raw data alongside the manuscript .
Q. What ethical considerations are critical when designing studies involving human participants?
- Methodological Answer :
- Informed consent : Provide clear descriptions of risks/benefits and anonymize data .
- Bias mitigation : Use double-blinding in clinical trials and randomize treatment groups .
- Data ownership : Define IP agreements early to prevent conflicts among collaborators .
Table: Common Pitfalls and Solutions in Research Design
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
